molecular formula C17H13ClN2 B297722 1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbonitrile

1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbonitrile

Cat. No. B297722
M. Wt: 280.7 g/mol
InChI Key: FGBTZWHZONBAFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbonitrile, also known as JWH-018, is a synthetic cannabinoid that was first synthesized by John W. Huffman in 1995. It has gained popularity as a recreational drug due to its psychoactive effects that mimic those of tetrahydrocannabinol (THC), the main psychoactive compound in cannabis. However, JWH-018 has also been used in scientific research to study the endocannabinoid system and its potential therapeutic applications.

Mechanism of Action

1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbonitrile acts as a cannabinoid receptor agonist, meaning that it binds to and activates cannabinoid receptors in the brain and peripheral tissues. It has a high affinity for the CB1 receptor, which is primarily located in the brain and is responsible for the psychoactive effects of THC. 1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbonitrile also has some affinity for the CB2 receptor, which is primarily located in immune cells and has anti-inflammatory effects.
Biochemical and Physiological Effects:
1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbonitrile has been shown to have a variety of biochemical and physiological effects, including:
- Analgesic effects: 1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbonitrile has been shown to reduce pain sensation in animal models.
- Appetite stimulation: 1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbonitrile has been shown to increase food intake in animal models.
- Mood alteration: 1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbonitrile has been shown to produce changes in mood and behavior in animal models.
- Immune modulation: 1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbonitrile has been shown to have anti-inflammatory effects in animal models.

Advantages and Limitations for Lab Experiments

1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbonitrile has several advantages and limitations for lab experiments. Some advantages include:
- High potency: 1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbonitrile is a highly potent cannabinoid receptor agonist, which allows for smaller doses to be used in experiments.
- Selectivity: 1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbonitrile has a high affinity for the CB1 receptor, which allows for selective activation of this receptor.
- Reproducibility: 1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbonitrile can be synthesized in a reproducible manner, which allows for consistent results in experiments.
Some limitations of 1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbonitrile for lab experiments include:
- Lack of specificity: 1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbonitrile has some affinity for the CB2 receptor, which can complicate interpretation of results.
- Potential for abuse: 1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbonitrile is a psychoactive compound that can produce euphoric effects, which can be a concern in lab settings.
- Legal restrictions: 1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbonitrile is a controlled substance in many countries, which can limit its availability for research purposes.

Future Directions

There are many potential future directions for research on 1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbonitrile and other synthetic cannabinoids. Some possible areas of focus include:
- Therapeutic applications: 1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbonitrile and other synthetic cannabinoids may have potential therapeutic applications for conditions such as pain, inflammation, and anxiety.
- Mechanisms of action: Further research is needed to fully understand the mechanisms of action of 1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbonitrile and other synthetic cannabinoids.
- Structure-activity relationships: Research on the structure-activity relationships of synthetic cannabinoids may lead to the development of more selective and potent compounds.
- Toxicology: Further research is needed to fully understand the potential toxic effects of 1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbonitrile and other synthetic cannabinoids.

Synthesis Methods

1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbonitrile can be synthesized using a multi-step process that involves the reaction of 2-chlorobenzyl chloride with 2-methylindole in the presence of a base, followed by the addition of cyanide to form the carbonitrile group. The final product is purified using chromatography techniques.

Scientific Research Applications

1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbonitrile has been used in scientific research to study the endocannabinoid system and its potential therapeutic applications. The endocannabinoid system is a complex signaling system that plays a role in many physiological processes, including pain sensation, appetite, mood, and immune function. 1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbonitrile has been shown to bind to cannabinoid receptors in the brain and peripheral tissues, which can modulate these physiological processes.

properties

Product Name

1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbonitrile

Molecular Formula

C17H13ClN2

Molecular Weight

280.7 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]-2-methylindole-3-carbonitrile

InChI

InChI=1S/C17H13ClN2/c1-12-15(10-19)14-7-3-5-9-17(14)20(12)11-13-6-2-4-8-16(13)18/h2-9H,11H2,1H3

InChI Key

FGBTZWHZONBAFB-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3Cl)C#N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3Cl)C#N

Origin of Product

United States

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